molecular formula C10H14N3NaO4S B13524884 Sodium5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate

Sodium5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13524884
M. Wt: 295.29 g/mol
InChI Key: XCOZKPMQHCHDGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C10H15N3O4SNa. It is known for its unique structure, which includes a thiadiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a sodium salt. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Formation of the Sodium Salt: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid group with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative.

Scientific Research Applications

Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then interact with various biological molecules. The thiadiazole ring provides stability and reactivity, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate lies in its combination of a thiadiazole ring and a Boc-protected amine group. This structure provides both stability and reactivity, making it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C10H14N3NaO4S

Molecular Weight

295.29 g/mol

IUPAC Name

sodium;5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C10H15N3O4S.Na/c1-10(2,3)17-9(16)13(4)5-6-11-12-7(18-6)8(14)15;/h5H2,1-4H3,(H,14,15);/q;+1/p-1

InChI Key

XCOZKPMQHCHDGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN=C(S1)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.